molecular formula C9H7NO2 B3054602 Phenyl cyanoacetate CAS No. 6131-48-2

Phenyl cyanoacetate

Cat. No.: B3054602
CAS No.: 6131-48-2
M. Wt: 161.16 g/mol
InChI Key: SEHASSDIPXUUSI-UHFFFAOYSA-N
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Description

Contextualizing Phenyl Cyanoacetate (B8463686) within Active Methylene (B1212753) Compound Chemistry

Phenyl cyanoacetate belongs to a class of compounds known as active methylene compounds. These are organic molecules that feature a methylene group (-CH2-) flanked by two electron-withdrawing groups. easetolearn.com This structural arrangement confers enhanced acidity upon the methylene protons, making them susceptible to deprotonation by a base to form a stabilized carbanion or enolate. easetolearn.com

The reactivity of active methylene compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. The carbanion generated from an active methylene compound is a potent nucleophile that can participate in a variety of chemical transformations. easetolearn.com Other prominent examples of active methylene compounds include diethyl malonate and ethyl acetoacetate. slideshare.net Like its counterparts, this compound's utility stems from the high reactivity of its methylene bridge, which is activated by the adjacent cyano and ester functionalities.

Historical Development and Significance in Organic Synthesis

The exploration of cyanoacetate esters in organic synthesis has a rich history, with early investigations focusing on their utility in classical condensation and substitution reactions. While specific historical details on the initial synthesis of this compound are not extensively documented, the general class of cyanoacetic esters gained prominence through their application in foundational organic reactions. For instance, the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, was an early demonstration of the synthetic utility of these reagents. wikipedia.org

The significance of this compound and related esters in organic synthesis has not diminished over time; rather, it has expanded into diverse areas of chemical research. These compounds serve as crucial precursors in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and materials with tunable properties. For example, derivatives of cyanoacetate esters are integral to the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. wikipedia.orgresearchgate.netarkat-usa.orgtubitak.gov.tr

Structural Framework and Reactivity Implications of the Cyanoacetate Moiety

The reactivity of this compound is dictated by the interplay of its functional groups: the phenyl ester, the nitrile (cyano group), and the active methylene group. The cyano and ester groups are electron-withdrawing, which significantly increases the acidity of the α-hydrogens (the hydrogens on the carbon between these two groups). This enhanced acidity is a key factor in the compound's ability to act as a nucleophile in a variety of reactions.

The cyanoacetate moiety offers multiple sites for chemical transformation:

The Active Methylene Group: This is the most common site of reactivity. In the presence of a base, one of the α-hydrogens is removed to form a resonance-stabilized carbanion. This carbanion can then participate in nucleophilic attack on a wide range of electrophiles. easetolearn.com

The Nitrile Group: The carbon-nitrogen triple bond can undergo nucleophilic attack, leading to the formation of various heterocyclic systems. It can also be hydrolyzed to a carboxylic acid or reduced to an amine. wikipedia.org

The Ester Group: The ester functionality can undergo nucleophilic acyl substitution. For example, reaction with ammonia (B1221849) can yield cyanoacetamide. wikipedia.org

This trifecta of reactive sites makes this compound a highly versatile reagent in the synthetic chemist's toolkit, enabling the construction of complex molecular architectures through a variety of reaction pathways. wikipedia.org

Interactive Data Tables

Below are interactive tables summarizing key reactions and properties related to this compound and its applications in organic synthesis.

Table 1: Key Reactions of this compound

Reaction NameDescriptionRole of this compound
Knoevenagel CondensationA nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgActs as the active methylene compound (nucleophile).
Michael AdditionThe 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orgCan act as the Michael donor (nucleophile). wikipedia.orgwikipedia.org
Heterocyclic SynthesisUsed as a building block for the synthesis of various heterocyclic compounds. researchgate.netarkat-usa.orgThe cyano and ester groups, along with the active methylene, provide reactive sites for cyclization reactions. wikipedia.org
DecarboxylationThe removal of a carboxyl group. Derivatives of this compound can undergo decarboxylation. nih.govstackexchange.comThe resulting carbanion can be stabilized by the adjacent phenyl and cyano groups.

Table 2: Research Findings on Reactions Involving Cyanoacetate Esters

Study FocusKey Findings
Knoevenagel CondensationThis compound readily undergoes Knoevenagel condensation with various benzaldehydes to yield α-cyanocinnamates.
Michael AdditionThe carbanion of cyanoacetate esters can act as a nucleophile in Michael additions. wikipedia.org
Synthesis of HeterocyclesCyanoacetic acid and its derivatives are versatile precursors for synthesizing a wide range of heterocyclic compounds, including pyridines, pyrimidines, and thiophenes. researchgate.netarkat-usa.orgtubitak.gov.tr
Synthesis of Quinolines2-Phenylquinoline-4-carboxylic acid derivatives can be synthesized using related starting materials in reactions like the Pfitzinger reaction. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHASSDIPXUUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976796
Record name Phenyl cyanoacetate
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Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6131-48-2
Record name Phenyl 2-cyanoacetate
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Record name Phenyl cyanoacetate
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Record name Phenyl cyanoacetate
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Synthetic Methodologies for Phenyl Cyanoacetate and Its Derivatives

Esterification Reactions for Phenyl Cyanoacetate (B8463686) Synthesis

The synthesis of phenyl cyanoacetate, an ester derived from phenol (B47542) and cyanoacetic acid, can be achieved through several esterification routes. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, direct esterification with carboxylic acids is often challenging and requires specific catalytic conditions. niscpr.res.inchemguide.co.uk

The direct esterification of phenol with cyanoacetic acid is a primary method for synthesizing this compound. ontosight.ai This reaction is typically slow and reversible, necessitating the use of a catalyst to achieve practical yields. chemguide.co.uk Various catalysts have been explored to facilitate this transformation. Strong acids like concentrated sulfuric acid or p-toluenesulfonic acid are conventional catalysts for esterification, although they can present challenges in product separation and catalyst removal. chemguide.co.ukgoogle.comgoogle.com

Alternative catalytic systems have been developed to improve efficiency and simplify work-up procedures. Ionic liquids, for instance, can serve as both the reaction medium and the catalyst, offering advantages such as easy separation and potential for recycling. google.com Solid acid catalysts, such as silica (B1680970) chloride or porous phenolsulfonic acid-formaldehyde (PSF) resins, provide a heterogeneous option that simplifies product purification. organic-chemistry.org

Research into metal-based catalysts has also shown promise. Titanium dioxide (TiO₂), for example, has been demonstrated as an effective and reusable catalyst for the acylation of phenols under solvent-free conditions, which could be applicable to this synthesis. niscpr.res.in The choice of catalyst often depends on the desired reaction scale, cost-effectiveness, and environmental considerations.

Table 1: Catalytic Approaches for Phenol Esterification

Catalyst Type Example(s) Key Advantages Relevant Findings
Strong Acid Sulfuric Acid, p-Toluenesulfonic Acid Readily available, well-established Drives the reaction forward but can be corrosive and difficult to remove. chemguide.co.ukgoogle.com
Ionic Liquid Imidazolium-based salts Acts as both solvent and catalyst, recyclable. google.com Offers a "green" alternative with simplified product separation. google.com
Solid Acid TiO₂, Silica Chloride, PSF Resin Heterogeneous, easily separated, reusable. niscpr.res.inorganic-chemistry.org Enables solvent-free conditions and high yields, with easy catalyst recovery. niscpr.res.in

| Coupling Agents | Carbodiimides (e.g., EDC) | Mild reaction conditions. | Used for selective esterification of alcohols over phenols, but selectivity can be reversed with an acid co-catalyst. researchgate.net |

Note: This table presents general findings for phenol esterification, which are applicable principles for the synthesis of this compound.

An alternative strategy for forming the this compound structure involves creating the ester bond from different starting materials. One such method is the reaction of 2-cyanoethanol with a phenyl acyl halide, such as phenyl acyl chloride. researchgate.netresearchgate.net In this approach, the ester linkage is formed by the nucleophilic attack of the hydroxyl group of 2-cyanoethanol on the electrophilic carbonyl carbon of the acyl halide. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct that is formed. researchgate.netresearchgate.net

This compound can also be synthesized by modifying existing precursors like phenylacetate (B1230308) or phenyl malonate.

From Phenylacetate : A potential route starting from phenylacetate involves a two-step process. First, the α-carbon of phenylacetate is halogenated, for instance, using bromine or pyridinium (B92312) tribromide to form a 2-bromoacetate intermediate. researchgate.net This intermediate is then reacted with a cyanide source, such as potassium cyanide (KCN) in a suitable solvent like tetrahydrofuran (B95107) (THF), to introduce the cyano group, yielding this compound. researchgate.net

From Phenyl Malonate : Synthesis from a phenyl malonate precursor can also be envisioned. One of the ester groups of phenyl malonate could be selectively reduced to an aldehyde. The resulting aldehyde can then be reacted with chloroamine to form the final product. researchgate.net Another approach involves the reaction of chlorobenzene (B131634) with dispersed sodium to form phenylsodium, which then metallates the toluene (B28343) solvent to give benzylsodium (B3045699). Carbonation of benzylsodium can yield phenylmalonic acid, a direct precursor to this compound. google.com

Another documented method involves the reaction of phenyl chloroacetate (B1199739) with hydrogen cyanide and ammonia (B1221849) in an inert solvent at low temperatures (up to 25°C). google.com

Synthesis of Substituted this compound Derivatives

The synthesis of this compound derivatives with various substituents on the phenyl ring is frequently accomplished through the Knoevenagel condensation. This reaction involves the condensation of a substituted benzaldehyde (B42025) with an alkyl cyanoacetate (like isopropyl, tert-butyl, or octyl cyanoacetate) in the presence of a basic catalyst, typically piperidine (B6355638). chemrxiv.orgchemrxiv.orgresearchgate.netdepaul.edu While this method produces substituted phenylcyanoacrylates, the underlying principle demonstrates a key strategy for accessing a wide variety of phenyl-substituted systems. The substituted benzaldehydes required for these reactions are often commercially available or can be synthesized through standard aromatic substitution reactions.

This approach has been successfully used to prepare derivatives with a diverse range of substituents on the phenyl ring, including:

Halogens : Fluoro, chloro, bromo. chemrxiv.orgchemrxiv.org

Alkoxy and Aryloxy Groups : Methoxy, ethoxy, propoxy, butoxy, hexyloxy, phenoxy. chemrxiv.orgresearchgate.net

Alkyl Groups : Methyl, ethyl, propyl, butyl (including isomers like i-propyl, i-butyl, t-butyl). depaul.edu

Electron-Withdrawing Groups : Trifluoromethyl. chemrxiv.org

Multiple Substituents : Dichloro, dimethoxy, trimethoxy, chloro-fluoro combinations. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 2: Examples of Phenyl Ring-Substituted Derivatives via Knoevenagel Condensation Precursors

Substituent (R) on Benzaldehyde Ester Used Resulting Acrylate Product Class
4-Fluorophenoxy, 4-Chlorophenoxy Isopropyl cyanoacetate Phenoxy ring-substituted isopropyl phenylcyanoacrylates. chemrxiv.org
2-Chloro-6-fluoro, 4-Trifluoromethyl Tert-butyl cyanoacetate Ring-substituted tert-butyl phenylcyanoacrylates. chemrxiv.org
2,4-Dimethoxy, 3,4-Dimethoxy Tert-butyl cyanoacetate Ring-substituted tert-butyl phenylcyanoacrylates. researchgate.net

The carbon atom positioned between the cyano and the ester carbonyl groups in this compound is an active methylene (B1212753) group. The acidic nature of the protons at this position allows for deprotonation by a suitable base, generating a nucleophilic carbanion that can participate in alkylation and acylation reactions.

Alkylation : The alkylation of compounds with active methylene groups, such as phenylacetonitrile (B145931) (a structurally similar compound), is well-documented. tandfonline.commines-albi.fr These reactions are often performed using a base like potassium carbonate in the absence of a solvent, reacting the substrate with an alkyl halide. tandfonline.com Ultrasound has been shown to enhance the efficiency of these solid-liquid phase transfer catalysis reactions. mines-albi.fr Reductive alkylation of ethyl cyanoacetate with aldehydes or ketones in the presence of a palladium catalyst is another established method for introducing alkyl groups. orgsyn.orggoogle.com More recent developments include photoinduced catalytic α-alkylation reactions with nonactivated alkenes. acs.org

Acylation : Acylation at the active methylene position can also be achieved. A notable method involves the palladium-catalyzed acylation of arylboronic acids where ethyl cyanoacetate itself acts as the acylating agent. researchgate.net This reaction proceeds via the addition of the arylboronic acid to the nitrile group, followed by transformation to yield an alkyl aryl ketone, demonstrating a sophisticated acylation strategy. researchgate.net Another approach is cyanoacetylation, where cyanoacetic acid, activated by a reagent like acetic anhydride, can acylate suitable substrates. mdpi.com

Table 3: Reagents for Modification of the Cyanoacetate Moiety

Transformation Reagents Base/Catalyst Key Findings
Alkylation Alkyl Halides Potassium Carbonate Effective for mono- and dialkylation; reaction can be promoted by ultrasound. tandfonline.commines-albi.fr
Alkylation Aldehydes/Ketones Palladium on Carbon (Pd/C) Reductive alkylation under hydrogenation conditions. orgsyn.orggoogle.com
Alkylation Nonactivated Alkenes Organophotocatalyst (4CzIPN) Photoinduced reaction under blue-light irradiation. acs.org
Acylation Phenylboronic Acid Palladium (II) / Triflic Acid Ethyl cyanoacetate serves as the acylating agent to form alkyl aryl ketones. researchgate.net

| Acylation | Cyanoacetic Acid | Acetic Anhydride | Used for the cyanoacetylation of electron-rich aromatic and heteroaromatic amines. mdpi.com |

Reactivity and Mechanistic Investigations of Phenyl Cyanoacetate

Knoevenagel Condensation Reactions of Phenyl Cyanoacetate (B8463686)

The Knoevenagel condensation is a foundational reaction in organic chemistry, facilitating the formation of carbon-carbon double bonds through the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically in the presence of a basic catalyst. Phenyl cyanoacetate readily participates in this reaction, yielding α,β-unsaturated cyanoesters.

Reaction with Aromatic Aldehydes: Scope and Limitations

This compound reacts efficiently with a broad spectrum of aromatic aldehydes to produce the corresponding substituted phenyl cyanoacrylates. The scope of this reaction is generally wide, accommodating aldehydes with both electron-donating and electron-withdrawing substituents on the aromatic ring. For instance, reactions with benzaldehyde (B42025) and various substituted benzaldehydes, such as those bearing methoxy, bromo, or nitro groups, typically proceed to afford the desired products in good to excellent yields scielo.org.mxsciensage.inforsc.orgchemrxiv.org.

The reaction typically favors the formation of the E-isomer, a common characteristic of Knoevenagel condensations involving cyanoacetate derivatives researchgate.net. While the reaction is robust for many aromatic aldehydes, limitations can arise with sterically hindered aldehydes or those with highly deactivated aromatic rings, potentially requiring more vigorous conditions or specific catalytic systems to achieve high yields. Ketones, in contrast to aldehydes, are generally unreactive under standard Knoevenagel condensation conditions with active methylene compounds like this compound researchgate.net.

Catalytic Systems in Knoevenagel Condensations

A diverse array of catalytic systems has been employed to promote the Knoevenagel condensation of this compound with aromatic aldehydes, aiming for improved efficiency, milder conditions, and enhanced sustainability.

Amine-Based Catalysts: Classical catalysts such as piperidine (B6355638) have been historically used, often in combination with acetic acid or ammonium (B1175870) acetate (B1210297), to facilitate the reaction chemrxiv.orgresearchgate.net. More recently, organic salts like diisopropylethylammonium acetate (DIPEAc) have emerged as highly effective catalysts, providing excellent yields and shorter reaction times under mild conditions scielo.org.mxresearchgate.netscholarsresearchlibrary.com.

Ionic Liquids: Imidazolium-based ionic liquids and other related salts have demonstrated significant efficacy as both solvents and catalysts for the Knoevenagel condensation. These systems offer advantages such as recyclability, low volatility, and often promote reactions under solvent-free or aqueous conditions researchgate.netresearchgate.netresearchgate.netaston.ac.uk.

Heterogeneous Catalysts: Various heterogeneous catalysts, including metal oxides, zeolites, and supported metal complexes (e.g., Cu-Mg-Al layered double hydroxides), have been developed to enable easier catalyst separation and recycling sciensage.inforesearchgate.netresearchgate.net.

Water as a Brønsted Base: The use of water as a reaction medium, often in conjunction with phase-transfer catalysts or specific ionic liquids, represents an environmentally benign approach to the Knoevenagel condensation researchgate.netresearchgate.net.

Table 1: Representative Catalytic Systems for Knoevenagel Condensation with Cyanoacetates

Catalyst SystemReactants (Aldehyde/Methylene Compound)Typical ConditionsYield RangeReference(s)
PiperidineAromatic Aldehydes / this compoundSolvent, HeatGood-Excellent chemrxiv.orgresearchgate.net
Diisopropylethylammonium acetate (DIPEAc)Aromatic Aldehydes / Ethyl CyanoacetateRoom Temp. to Reflux>90% scielo.org.mxresearchgate.netscholarsresearchlibrary.com
Cationic Kraft Lignin (CKL)Benzaldehyde / CyanoacetateAqueous solution, HeatHigh researchgate.net
Cu-Mg-Al LDHAromatic Aldehydes / CyanoacetateEthanol, 80°C>90% (after 5 cycles) researchgate.net
Imidazolium-based Ionic LiquidsAromatic Aldehydes / Ethyl CyanoacetateVarious, often solvent-freeGood-Excellent researchgate.netaston.ac.uk
Water with CTMABAromatic Aldehydes / Ethyl CyanoacetateWater, RefluxGood-Excellent researchgate.net
Papain immobilized on Cu₃(PO₄)₂Aldehydes / Methylene CompoundsDMSO, 60°CVariable rsc.org

Note: While many studies use ethyl cyanoacetate, the catalytic systems and general reactivity are highly applicable to this compound.

Elucidation of Mechanistic Pathways in Knoevenagel Condensations

The Knoevenagel condensation of this compound typically proceeds via a base-catalyzed mechanism involving the following key steps:

Deprotonation: The basic catalyst abstracts an acidic proton from the methylene group of this compound, generating a resonance-stabilized carbanion. The electron-withdrawing nature of both the cyano and ester groups significantly enhances the acidity of these protons scielo.org.mxunacademy.comwikipedia.org.

Nucleophilic Attack: The this compound carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral alkoxide intermediate scielo.org.mx.

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, yielding a β-hydroxy cyanoester (aldol adduct) scielo.org.mx.

Dehydration: Under the reaction conditions, the β-hydroxy cyanoester readily undergoes elimination of water, facilitated by the acidic α-hydrogen and the electron-withdrawing groups, to form the α,β-unsaturated phenyl cyanoacrylate product scielo.org.mxacs.org.

The counterions of ionic liquid catalysts can play a dual role, activating the nucleophile (carbanion formation) and the electrophile (carbonyl activation via hydrogen bonding), thereby accelerating the reaction scielo.org.mxaston.ac.uk.

Michael Addition Reactions of this compound

This compound also serves as an excellent Michael donor, readily undergoing conjugate addition to electron-deficient alkenes (Michael acceptors) to form new carbon-carbon bonds.

Conjugate Addition to Electron-Deficient Alkenes

The electron-rich carbanion generated from this compound can effectively add to the β-carbon of α,β-unsaturated carbonyl compounds or other activated alkenes. A notable example is the reaction with phenyl vinyl ketone, where this compound acts as the nucleophile and phenyl vinyl ketone as the Michael acceptor. This reaction typically requires a base catalyst to generate the carbanion unacademy.comwikipedia.orgumich.edu.

Other electron-deficient alkenes, such as α,β-unsaturated esters, nitriles, and nitroalkenes, can also serve as Michael acceptors for this compound. The reaction often results in the formation of 1,5-difunctionalized compounds, which are valuable intermediates in the synthesis of more complex molecules wikipedia.org.

Applications of Phenyl Cyanoacetate As a Key Synthetic Intermediate

Role in the Synthesis of Bioactive Molecules (e.g., pharmaceuticals, agrochemicals)

Phenyl cyanoacetate (B8463686) and its derivatives are significant precursors in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The reactivity of the cyano and ester groups, along with the phenyl ring, provides a scaffold for building complex molecular architectures with desired biological activities.

Esters of 3-phenyl-2-cyanoacrylates, which can be synthesized from phenyl cyanoacetate derivatives, have been utilized in the creation of compounds with potential therapeutic applications. For instance, 3,4-difluorophenyl substituted methyl 3-phenyl-2-cyanoacrylate has been used in the synthesis and investigation of histamine (B1213489) H2 agonists. juniperpublishers.com Additionally, ethyl 3-phenyl-2-cyanoacrylate has been employed in studies related to the synthesis of compounds with analgesic activity. juniperpublishers.com While not a direct application of this compound itself, phenylacetate (B1230308), a closely related compound, is recognized as an important pharmaceutical intermediate. google.com It can be converted into o-hydroxyacetophenone and p-hydroxyacetophenone, which are used in the treatment of conditions like hepatitis and cholecystitis. google.com

In the realm of agrochemicals, the core structure of this compound can be incorporated into molecules with potential herbicidal or pesticidal properties. The synthesis of esters from phenols and phenoxyacetic acid has been explored to create compounds with herbicidal activity. The structural motifs present in this compound are relevant to the design of new agrochemicals.

The following table summarizes examples of bioactive molecules and their precursors derived from this compound-related structures.

Bioactive Molecule ClassPrecursor Derived from this compound StructurePotential Application
Histamine H2 Agonists3,4-Difluorophenyl substituted methyl 3-phenyl-2-cyanoacrylatePharmaceutical
AnalgesicsEthyl 3-phenyl-2-cyanoacrylatePharmaceutical
Hepatitis/Cholecystitis Treatmentso-hydroxyacetophenone and p-hydroxyacetophenone (from Phenylacetate)Pharmaceutical
HerbicidesEsters of phenols and phenoxyacetic acidAgrochemical

Building Block for Advanced Polymeric Materials and Dyes

This compound derivatives have emerged as valuable monomers in the development of advanced polymeric materials. Specifically, esters of 3-phenyl-2-cyanoacrylate have been successfully copolymerized with other monomers, such as styrene (B11656), to create functional polymers with tailored properties. chemrxiv.org

For example, novel octyl 2-cyano-3-phenyl-2-propenoates have been synthesized through the Knoevenagel condensation of various ring-substituted benzaldehydes and octyl cyanoacetate. chemrxiv.org These propenoates were then copolymerized with styrene using radical initiation to form copolymers. chemrxiv.org The composition of these copolymers can be controlled, allowing for the fine-tuning of their physical and chemical properties. chemrxiv.org Similarly, propyl 3-(R-phenyl)-2-cyanoacrylates have been prepared and copolymerized with ethenylbenzene (styrene), resulting in copolymers with varying molecular weights and compositions. researchgate.net

It is worth noting that the homopolymerization of some ethyl phenylcyanoacrylates can be challenging due to steric hindrance. However, their ready copolymerization with monomers like styrene demonstrates their utility in modifying the properties of existing polymers. The family of alkyl 2-cyanoacrylates, to which this compound belongs, is known for its high reactivity and finds applications as instant adhesives. juniperpublishers.comnih.gov

The table below details examples of copolymers synthesized from this compound derivatives.

This compound DerivativeComonomerPolymerization MethodResulting Polymer
Octyl 2-cyano-3-phenyl-2-propenoatesStyreneRadical InitiationStyrene-co-(octyl 2-cyano-3-phenyl-2-propenoate)
Propyl 3-(R-phenyl)-2-cyanoacrylatesEthenylbenzene (Styrene)Radical InitiationEthenylbenzene-co-(propyl 3-(R-phenyl)-2-cyanoacrylate)
Ethyl phenylcyanoacrylatesStyreneRadical InitiationStyrene-co-(ethyl phenylcyanoacrylate)

The electronic properties of the cyano and phenyl groups in this compound make it a valuable precursor for the synthesis of various dyes and pigments, particularly those with applications in advanced technologies like dye-sensitized solar cells (DSSCs) and nonlinear optics.

Push-Pull Chromophores:

Push-pull chromophores are organic molecules characterized by an electron-donating group and an electron-accepting group connected by a π-conjugated system. This architecture leads to intramolecular charge transfer, resulting in interesting optical and electronic properties. The cyano group is a strong electron acceptor, making this compound a suitable starting material for the synthesis of such chromophores.

The synthesis of push-pull chromophores often involves the Knoevenagel condensation of an active methylene (B1212753) compound, such as a cyanoacetate derivative, with an aldehyde or ketone. organic-chemistry.orgscielo.org.mxresearchgate.netrsc.orgresearchgate.net This reaction creates a carbon-carbon double bond and incorporates the cyanoacetate moiety into the final chromophore structure. For example, new donor-acceptor chromophores have been synthesized by reacting 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) with 1-arylpropane-1,2-diones. pleiades.online While not a direct use of this compound, this illustrates the importance of the cyanoacetate functionality in constructing these molecules.

Photosensitizers for Dye-Sensitized Solar Cells (DSSCs):

In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor material, generating an electric current. The efficiency of this process is highly dependent on the chemical structure of the dye. Organic dyes used as photosensitizers often have a donor-π-acceptor (D-π-A) structure. The cyanoacrylic acid moiety is a commonly used acceptor and anchoring group in these dyes, as it can effectively bind to the semiconductor surface (e.g., TiO₂) and facilitate electron injection. nih.govresearchgate.net

This compound can serve as a precursor to the cyanoacrylic acid acceptor. Through a Knoevenagel condensation with an appropriate aldehyde containing the donor and π-bridge portions of the dye, a molecule with the desired D-π-A structure can be assembled.

Intermediate in Complex Organic Molecule Construction

The reactivity of this compound makes it a valuable intermediate in the construction of complex organic molecules through various synthetic strategies, including multicomponent reactions. Multicomponent reactions (MCRs) are one-pot reactions where three or more reactants combine to form a single product, offering high efficiency and atom economy. nih.govnih.govresearchgate.netbohrium.com

Cyanoacetates, including this compound, are frequently employed as key components in MCRs. For instance, in a five-component reaction, aryl aldehydes and substituted cyanoacetates can react with nitromethane (B149229) in the presence of a base to produce densely functionalized cyclohexene (B86901) β-aminoesters. nih.gov Another example involves the reaction of aryl aldehydes with alkyl cyanoacetate, dialkylmalonates, and an ammonium (B1175870) source to synthesize 2-piperidinone derivatives. nih.gov

The Knoevenagel condensation, a fundamental reaction in organic synthesis, often utilizes cyanoacetates to form carbon-carbon double bonds. organic-chemistry.orgscielo.org.mxresearchgate.netrsc.orgresearchgate.net This reaction is a cornerstone for building molecular complexity and is frequently the initial step in a cascade of reactions leading to complex heterocyclic structures. The versatility of this compound as a reactant in these powerful synthetic methodologies underscores its importance as an intermediate in the efficient construction of intricate molecular architectures. nih.govresearchgate.netnih.govrsc.orgresearchgate.netnih.govfrontiersin.org

Advanced Spectroscopic and Analytical Characterization of Phenyl Cyanoacetate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within phenyl cyanoacetate (B8463686). Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct signals corresponding to the different chemical environments of hydrogen and carbon atoms, respectively. Two-dimensional NMR techniques, such as COSY and HSQC, can further establish connectivity between atoms, confirming complex structures.

While specific ¹H and ¹³C NMR data for phenyl cyanoacetate itself are not directly detailed in the provided snippets, related compounds offer insights. For instance, in ethyl cyanoacetate, the ester methylene (B1212753) group appears as a quartet at δ 4.35 ppm in CDCl₃, and the CH₂ group of a cyanoacetamide derivative was observed at δ 2.62 ppm researchgate.net. ¹³C NMR data for similar structures show characteristic signals for carbonyl (C=O) groups typically around 160-170 ppm, cyano (C≡N) groups around 115-120 ppm, and aromatic carbons in the range of 110-150 ppm researchgate.netmdpi.comlongdom.orgorgchemres.org.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a primary tool for identifying the presence of specific functional groups within this compound. The characteristic absorption bands confirm the ester and nitrile moieties.

Key functional groups and their typical IR absorption frequencies are:

Carbonyl (C=O) stretch: Strong absorption typically observed in the range of 1730-1760 cm⁻¹ for esters libretexts.orgscialert.net.

Cyano (C≡N) stretch: A sharp and medium absorption band usually found around 2210-2240 cm⁻¹ scialert.net.

C-O stretch (ester): Can appear in the 1000-1300 cm⁻¹ region libretexts.org.

Aromatic C-H stretch: Observed above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), and aromatic C=C stretches typically appear between 1450-1600 cm⁻¹ libretexts.org.

For example, ethyl cyanoacetate exhibits characteristic peaks at approximately 1758 cm⁻¹ (C=O stretch) and 2210 cm⁻¹ (C≡N stretch) . Other related compounds show similar absorptions for these functional groups mdpi.comlongdom.orgscialert.netjournalagent.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of this compound and providing information about its structure through fragmentation patterns. Electron Ionization (EI) MS is a common technique.

While specific fragmentation patterns for this compound are not detailed, general trends for similar ester and nitrile compounds can be inferred. Molecular ions are typically observed, followed by fragments resulting from the cleavage of bonds. For instance, esters often show characteristic losses of alkoxy groups (-OR) or hydrogen rearrangements libretexts.org. Nitrile-containing compounds may exhibit losses of HCN researchgate.netnih.gov. Phenyl-containing compounds often show a characteristic peak for the phenyl cation (m/z 77) uniroma2.it. The molecular weight of this compound (C₉H₇NO₂) is approximately 161.16 g/mol .

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. This compound, with its phenyl ring conjugated to the ester and cyano groups, is expected to absorb in the UV region.

Studies on related compounds, such as N-(substituted phenyl)-2-cyanoacetamides, show absorption maxima in the range of 200-400 nm, with shifts influenced by substituents researchgate.netresearchgate.net. Phenylacetylene derivatives with similar conjugated systems exhibit absorption maxima around 270, 320, and 430 nm, with extinction coefficients around 9500 L·mol⁻¹·cm⁻¹ beilstein-journals.org. The presence of the phenyl ring and the electron-withdrawing cyano and ester groups suggests absorption bands likely in the lower UV range, potentially extending into the near-UV depending on the specific electronic interactions.

Elemental Analysis for Compositional Verification

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of carbon, hydrogen, and nitrogen. For this compound (C₉H₇NO₂), the calculated elemental composition is:

Carbon (C): 66.25%

Hydrogen (H): 4.33%

Nitrogen (N): 8.59%

Oxygen (O): 19.61%

Experimental results from elemental analysis are expected to be in close agreement with these calculated values, serving as a critical validation of the compound's identity and purity mdpi.comlongdom.orgorgchemres.orgekb.egineosopen.org.

Chromatographic Techniques for Purity and Separation

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and separating it from impurities or reaction byproducts.

HPLC: Typically used for non-volatile or thermally labile compounds, HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase. Purity is often assessed by the presence of a single, sharp peak at a specific retention time rsc.orgnih.govsigmaaldrich.com.

GC: Suitable for volatile and thermally stable compounds, GC separates components based on their boiling points and interactions with the stationary phase. Retention times are characteristic for each compound under specific GC conditions e3s-conferences.orgrsc.org. For example, in the analysis of ethyl cyanoacetate, a retention time of 0.80 min was reported e3s-conferences.org.

These techniques are vital for ensuring the quality and reliability of this compound used in subsequent chemical processes.

Theoretical and Computational Studies on Phenyl Cyanoacetate

Density Functional Theory (DFT) Applications

DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are standard for predicting molecular properties. These methods allow for the optimization of molecular geometries and the exploration of electronic characteristics.

Conformational Analysis and Optimized Geometries

Computational studies typically begin with optimizing the molecular geometry to find the most stable conformers. This involves exploring various spatial arrangements of atoms and determining their relative energies. For molecules containing rotatable bonds, like the ester linkage in phenyl cyanoacetate (B8463686), multiple conformers may exist, and DFT can predict their stability and structural parameters (bond lengths, bond angles) scielo.org.mxeurjchem.comasianpubs.orgmdpi.comrsc.org. For instance, studies on similar molecules have found that tautomers and rotational conformers can be separated by small energy differences, typically on the order of a few kcal/mol scielo.org.mxeurjchem.comasianpubs.org.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

A key aspect of DFT is the analysis of electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is crucial for understanding a molecule's electronic transitions, reactivity, and optical properties. A smaller energy gap generally correlates with higher reactivity and potential for charge transfer ymerdigital.comosti.goveurjchem.comnih.govajchem-a.comnih.govajchem-a.com. Calculations often reveal that the HOMO is localized on electron-rich regions, while the LUMO is found on electron-deficient areas, indicating potential sites for electron donation and acceptance within the molecule osti.govajchem-a.com.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

MEP maps are generated from DFT calculations to visualize the distribution of electron density and identify regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, understanding intermolecular interactions (like hydrogen bonding), and explaining chemical reactivity mdpi.comymerdigital.comajchem-a.comajchem-a.comrsc.orgnih.govresearchgate.net. For phenyl cyanoacetate, MEP analysis would likely indicate specific regions on the phenyl ring, the carbonyl oxygen, and the nitrile nitrogen as having distinct electrostatic potentials.

Spectroscopic Property Predictions (e.g., UV absorption, IR stretching frequencies)

DFT methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data.

IR Stretching Frequencies: DFT calculations can predict the vibrational modes and corresponding IR stretching frequencies of functional groups. These theoretical frequencies are typically scaled to match experimental values, aiding in the assignment of observed spectral bands and confirming the molecular structure eurjchem.commdpi.comymerdigital.comnih.govmdpi.com. For this compound, predictions would include characteristic frequencies for C=O stretching, C-O stretching, C≡N stretching, and C-H stretching vibrations of the phenyl ring and methylene (B1212753) group.

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and UV-Vis absorption spectra. The calculated wavelengths of maximum absorption (λmax) and oscillator strengths can provide insights into the molecule's electronic excitation behavior and potential for light absorption scirp.orgcam.ac.uktaltech.eeacs.org.

Reactivity Descriptors and Global/Local Reactivity Analysis

Conceptual DFT provides a suite of descriptors to quantify a molecule's chemical reactivity.

Global Reactivity: Parameters such as chemical hardness (η), chemical potential (μ), electronegativity (χ), softness (S), and electrophilicity (ω) are derived from HOMO-LUMO energies. These descriptors offer a global perspective on a molecule's stability and propensity to undergo chemical reactions scielo.org.mxeurjchem.comrsc.orgnih.govphyschemres.org. For instance, high hardness generally indicates greater stability.

Local Reactivity: Fukui functions are local reactivity indices that identify specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack scielo.org.mxmdpi.comnih.govphyschemres.orgeurjchem.comfaccts.de. Analysis of Fukui functions for this compound would pinpoint the most reactive atoms for different types of chemical transformations.

Nonlinear Optical (NLO) Properties Calculations (e.g., hyperpolarizability)

DFT calculations are instrumental in evaluating the NLO properties of molecules, which are critical for applications in optoelectronics.

Hyperpolarizability (β): The first hyperpolarizability (β) is a key parameter for second-order NLO activity. DFT methods, often coupled with TD-DFT, can calculate β values, which are influenced by molecular structure, planarity, and the presence of electron-donating and electron-accepting groups asianpubs.orgosti.govnih.govrsc.orgacs.organalis.com.myresearchgate.nettjnpr.orgrsc.orgresearchgate.net. Molecules with significant charge transfer and asymmetric electron distribution typically exhibit larger β values.

Solvation Effects and Intermolecular Interactions (e.g., hydrogen bonding, Linear Solvation Energy Relationships)

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry plays a crucial role in dissecting these interactions, particularly through the application of Linear Solvation Energy Relationships (LSER) and the analysis of hydrogen bonding.

Studies on related cyanoacetamide derivatives have employed the LSER concept, notably the Kamlet-Taft model, to quantify solute-solvent interactions researchgate.net. This approach correlates physical or chemical properties (e.g., spectral shifts, reaction rates) with solvent parameters such as polarity, hydrogen bond donating ability, and hydrogen bond accepting ability. Research indicates that for cyanoacetamides, the solvent's hydrogen bond ability is a primary factor governing their interaction capabilities researchgate.net.

Furthermore, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are utilized to investigate intramolecular and intermolecular hydrogen bonding. These studies often reveal how solvent polarity can modulate the strength of hydrogen bonds and influence molecular conformations and electronic properties nih.gov. For instance, a decrease in solvent polarity can sometimes facilitate processes involving hydrogen bond rearrangement nih.gov. The analysis of solute-solvent interactions through computational models, including various polarizable continuum models (PCM), helps in accurately predicting solvation energies, which are critical for understanding reaction energetics in condensed phases researchgate.net.

Table 1: Illustrative Solvation Effects on Molecular Geometry due to Hydrogen Bonding

SolventChange in O-H Distance (Å)Change in H···O Distance (Å)Change in Bond Angle (°)Reference
Cyclohexane+0.0171-0.17216.22 nih.gov
Dichloromethane+0.0139-0.16355.99 nih.gov
Acetonitrile+0.0137-0.15975.86 nih.gov

Note: The data presented in this table are derived from studies on related flavonoid derivatives to illustrate the principles of solvation effects on hydrogen bonding interactions as investigated by computational methods.

Reaction Mechanism Elucidation via Advanced Computational Chemistry

Advanced computational chemistry techniques, including DFT, are indispensable for unraveling the intricate mechanisms of reactions involving this compound and its derivatives. These methods allow for the exploration of reaction pathways, identification of transition states, and calculation of activation energies and thermodynamic parameters.

Studies involving cyanoacetate moieties have utilized DFT to propose reaction mechanisms. For example, in the synthesis of certain heterocyclic compounds, DFT calculations, often coupled with continuum solvation models like CPCM, have been employed to identify the rate-limiting step, such as a cyclization process, and to quantify its activation barrier mdpi.com.

Computational investigations also explore the influence of external factors like high pressure on reaction pathways. For instance, studies on the reaction between phenylhydrazine (B124118) and ethyl cyanoacetate have used methods such as SMD-M06-2X/MG3S to calculate thermodynamic potentials of various reaction paths. These studies have revealed that high pressure can significantly accelerate reactions, altering favorable pathways and leading to different intermediates benthamdirect.comscispace.com.

Furthermore, computational studies can elucidate the role of solvent polarity and hydrogen bonding in reaction energetics. By constructing potential energy surfaces and identifying reaction transition states, researchers can determine how solvent environments regulate reaction mechanisms and facilitate processes like excited-state intramolecular proton transfer (ESIPT) in related systems nih.gov. The analysis of free energy barriers in solution, compared to gas-phase calculations, highlights the significant impact of solvation on reaction dynamics, as seen in studies of cyanoacetate decarboxylation reactions where solvent reorganization contributes substantially to the free energy barriers acs.orgnih.gov.

Table 2: Computational Insights into Reaction Energetics

Reaction / System StudiedComputational MethodKey Finding / ParameterValueReference
Cyclization step in researchgate.netmdpi.comdithiolo[3,4-b]pyridine formationDFT (Grimme B97-3c)Activation barrier for cyclization28.8 kcal/mol mdpi.com
Decarboxylation of cyanoacetate ion in waterM06-2X/aug-cc-pVTZ + QM/MMFree energy barrier (range)<5 to 23 kcal/mol acs.orgnih.gov
Reaction of phenylhydrazine with ethyl cyanoacetateSMD-M06-2X/MG3SThermodynamic parameters of possible reaction pathsCalculated benthamdirect.comscispace.com

Note: The data presented in this table are derived from studies involving cyanoacetate or its derivatives to illustrate the application of computational chemistry in elucidating reaction mechanisms and energetics.

Compound List:

this compound

Cyanoacetic acid

Ethyl cyanoacetate

N-(substituted phenyl)-2-cyanoacetamides

researchgate.netmdpi.comdithiolo[3,4-b]pyridine

Phenylhydrazine

5-amino-3-hydroxy-1-phenyl-1H-pyrazol

2-cyano-N'-phenylacetohydrazide

Flavonoid derivatives (e.g., Et2N-substituted flavonoid)

Cyanoacetate ion

Green Chemistry Approaches in Phenyl Cyanoacetate Synthesis and Reactions

Solvent-Free and Water-Mediated Reaction Protocols

The drive towards greener chemical processes has led to the exploration of reaction conditions that minimize or eliminate the use of volatile organic solvents (VOCs). Solvent-free and water-mediated protocols offer significant environmental advantages, including reduced waste generation, improved safety, and lower costs.

Water, being an abundant, non-toxic, and inexpensive solvent, has emerged as a preferred medium for many organic transformations. While phenyl cyanoacetate (B8463686) has limited solubility in pure water, its reactions can be effectively carried out in aqueous mixtures or with the aid of co-solvents when necessary google.comontosight.ai. For instance, the synthesis of 2-cyano-3-phenylacrylic acid derivatives has been successfully achieved using aromatic aldehydes and ethyl cyanoacetate in water, often with the assistance of promoters or organocatalysts mspmbeed.comtandfonline.comresearchgate.net. These water-based methods can lead to high yields and reduced reaction times compared to traditional solvent-based approaches.

Solvent-free synthesis also presents a highly attractive green alternative. By conducting reactions without any solvent, the environmental impact is further minimized, and product isolation can be simplified. For example, solvent-free thermal heating has been employed for the one-pot condensation reactions involving acetophenone, ethyl cyanoacetate, and aromatic aldehydes to produce pyridine (B92270) derivatives rdd.edu.iquobaghdad.edu.iq. Similarly, high-pressure, solvent-free conditions have been reported for the synthesis of 2-cyano-N'-phenylacetohydrazide from phenylhydrazine (B124118) and ethyl cyanoacetate, achieving a remarkable yield of 96% ingentaconnect.com. These solvent-free methods often rely on efficient mixing and controlled heating to ensure reaction completion.

Table 7.1.1: Examples of Solvent-Free and Water-Mediated Reactions Involving Cyanoacetates

Reaction TypeReactantsSolvent/ConditionsCatalyst/PromoterYieldReaction TimeReference
Knoevenagel CondensationAromatic aldehydes, Ethyl cyanoacetateWaterDBU, Acetamidine (B91507)High~30 min mspmbeed.com
Knoevenagel CondensationAromatic aldehydes, Ethyl cyanoacetateWaterMorpholine (B109124)High~1 hr tandfonline.comresearchgate.net
Pyridine SynthesisAcetophenone, Ethyl cyanoacetate, Aromatic aldehyde, Ammonium (B1175870) acetate (B1210297)Solvent-free (thermal heating)Ammonium acetate75-87%20 min rdd.edu.iquobaghdad.edu.iq
Synthesis of 2-cyano-N'-phenylacetohydrazidePhenylhydrazine, Ethyl cyanoacetateSolvent-free (high pressure, 7 katm)None96%Not specified ingentaconnect.com
Synthesis of 2-aminothiophene2,5-dihydroxy-1,4-dithiane, Ethyl cyanoacetateWater (80 °C)DMAP-PAN fiber92%Not specified nih.gov
Decarboxylation of 2-cyano-2-phenylacetate ions2-cyano-2-phenylacetate ionsWater, 80% Ethanol-WaterNoneN/AFirst order rsc.org

Catalyst-Free and Organocatalytic Transformations

The use of catalysts is fundamental to many chemical syntheses, but traditional metal catalysts can pose environmental and toxicity concerns. Catalyst-free and organocatalytic approaches offer greener alternatives by avoiding metal contamination and often operating under milder conditions.

Catalyst-Free Synthesis: In certain specific scenarios, reactions involving phenyl cyanoacetate or its derivatives can proceed without any added catalyst. For example, high-pressure conditions have been shown to facilitate the reaction between phenylhydrazine and ethyl cyanoacetate in a solvent-free manner, yielding 2-cyano-N'-phenylacetohydrazide without the need for a catalyst ingentaconnect.com.

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction in green chemistry. These catalysts are often metal-free, biodegradable, and can be highly selective. For reactions involving cyanoacetates, various organocatalysts have been employed. For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with acetamidine has been used as an organocatalyst system in water for the synthesis of 2-cyano-3-phenylacrylic acid derivatives from aromatic aldehydes and ethyl cyanoacetate, achieving excellent yields within 30 minutes at room temperature mspmbeed.com. Similarly, morpholine has been reported as an effective catalyst for the Knoevenagel condensation of ethyl cyanoacetate with aromatic aldehydes in water tandfonline.comresearchgate.net. L-proline has also been investigated as an organocatalyst for synthesizing pyridone derivatives using ethyl cyanoacetate researchgate.net. These organocatalytic methods highlight the potential for efficient and environmentally benign transformations.

Table 7.2.1: Organocatalytic and Catalyst-Free Reactions with Cyanoacetates

Reaction TypeReactantsSolvent/ConditionsCatalyst/PromoterYieldReaction TimeReference
Synthesis of 2-cyano-3-phenylacrylic acid derivativesAromatic aldehydes, Ethyl cyanoacetateWater, Room temperatureDBU, AcetamidineHigh~30 min mspmbeed.com
Knoevenagel CondensationAromatic aldehydes, Ethyl cyanoacetateWater, Room temperatureMorpholineHigh~1 hr tandfonline.comresearchgate.net
Synthesis of 2-cyano-N'-phenylacetohydrazidePhenylhydrazine, Ethyl cyanoacetateSolvent-free (high pressure, 7 katm)None96%Not specified ingentaconnect.com
Synthesis of 4-aryl-6-phenyl-3-cyano-2-pyridonesAldehydes, Ethyl acetoacetate, 1,3-indanedione, Ammonium acetateWater, RefluxL-prolineGoodNot specified researchgate.net

Microwave-Assisted Synthesis and Reactions

Microwave irradiation has become a powerful tool in green chemistry, offering significant advantages in terms of reaction speed, energy efficiency, and improved yields. Its ability to rapidly heat reaction mixtures uniformly can lead to accelerated reaction rates and reduced byproduct formation.

Microwave-assisted synthesis has been applied to various reactions involving cyanoacetates. For instance, the synthesis of α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide has been efficiently carried out under microwave irradiation in solvent-free conditions, using sodium acetate as a catalyst. This method provides rapid synthesis with high yields and aligns with green chemistry principles oatext.com.

Furthermore, microwave irradiation has been utilized for the synthesis of pyridine derivatives. Studies have explored both solvent and solvent-free microwave-assisted routes for the synthesis of 4-(substituted phenyl)-6-phenyl-3-cyano-2-pyridones from ethyl 2-cyano-3-(substituted phenyl) acrylates and acetophenone. These methods have shown potential for faster reaction times and comparable or improved yields compared to conventional heating researchgate.net. The application of microwave technology in these syntheses demonstrates its utility in accelerating complex organic transformations while maintaining environmental considerations.

Q & A

Q. What are the standard methods for synthesizing phenyl cyanoacetate derivatives, and how are reaction conditions optimized?

this compound derivatives are commonly synthesized via Knoevenagel condensation between substituted benzaldehydes and cyanoacetate esters (e.g., methyl or ethyl cyanoacetate). Catalysts such as piperidine or calcite/fluorite under solvent-free conditions enhance reaction efficiency . For optimization, parameters like temperature (reflux in ethanol), catalyst loading, and molar ratios are systematically varied. Reaction progress is monitored using gas chromatography (GC) with internal standards (e.g., benzene) to quantify yields and calculate correction factors .

Q. How are this compound-based compounds structurally characterized in synthetic workflows?

Structural confirmation relies on multi-spectral analysis :

  • IR spectroscopy identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, carbonyl bands at ~1700 cm⁻¹) .
  • ¹H/¹³C-NMR resolves aromatic protons, methyl/ethyl esters, and cyano groups .
  • Elemental analysis validates stoichiometry, while mass spectrometry confirms molecular ion peaks .

Q. What analytical techniques are used to assess the purity of this compound intermediates?

Gas chromatography (GC) with flame ionization detection (FID) is standard. Retention times for cyanoacetate esters (~0.80 min) and solvents (e.g., ethanol at 0.50 min) are calibrated using internal standards. Correction factors (e.g., f=AsmtAimsf = \frac{A_s \cdot m_t}{A_i \cdot m_s}) are calculated from peak areas (AA) and masses (mm) of reference samples .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectral data for this compound derivatives?

Discrepancies in experimental spectra (e.g., unexpected carbonyl shifts) are addressed using density functional theory (DFT) . For example, IR and NMR spectra are simulated at the B3LYP/6-31G(d) level and compared to experimental data to validate tautomeric forms or hydrogen-bonding interactions. This approach was critical in confirming the absence of nitrile groups in cyclized pyridone derivatives .

Q. What strategies are employed to study substituent effects on the reactivity of this compound in copolymerization?

Substituent impacts (e.g., electron-withdrawing -CN vs. electron-donating -OC₆H₅) are quantified via reactivity ratios (1/r11/r_1) in radical copolymerization with styrene. Kinetic data from nitrogen analysis and thermal gravimetry (TGA) reveal that -CN groups enhance reactivity (1/r1=1.211/r_1 = 1.21) and increase copolymer glass transition temperatures (Tg>130CT_g > 130^\circ \text{C}) due to dipolar interactions .

Q. How are this compound derivatives applied in asymmetric catalysis, and what enantioselective methodologies exist?

Chiral amines (e.g., α-phenylethyl auxiliaries) catalyze enantioselective α-functionalization of cyanoacetates. For example, diazocarboxylates react with phenyl α-cyanoacetate in toluene at 78C-78^\circ \text{C}, achieving up to 84% yield and 40% enantiomeric excess (ee) . Mechanistic studies suggest hydrogen-bonding networks between the catalyst and substrate dictate stereoselectivity .

Q. What thermodynamic data are critical for optimizing reaction pathways involving this compound?

Key parameters include heat capacity (CpC_p) and entropy (SS) , measured via calorimetry. For ethyl cyanoacetate, CpC_p values range from 47.73 J/mol·K (crystalline phase) to 246.8 J/mol·K (liquid phase). These data inform solvent selection and energy barriers in cyclization reactions .

Data Contradiction and Analysis

Q. How to interpret conflicting spectral data in heterocyclic syntheses using this compound?

Case study: A product initially suspected to be structure 11 (with a nitrile group) was disproven via IR (absence of ~2200 cm⁻¹ band) and ¹H-NMR (presence of NH and ester protons). Cyclized structure 12 was confirmed instead, highlighting the need for multi-technique validation .

Q. What methodologies address low reproducibility in this compound-based SERS studies?

Surface-enhanced Raman spectroscopy (SERS) reproducibility challenges are mitigated by standardizing metallic substrate preparation (e.g., Au/Ag nanoparticles) and employing multivariate analysis (e.g., PCA) to deconvolute complex spectra .

Tables of Key Data

Property Value Reference
Heat capacity (CpC_p)47.73–246.8 J/mol·K
Reactivity ratio (1/r11/r_1)3-CN: 1.21; 3-OC₆H₅: 1.16
Enantiomeric excess (ee)Up to 40%
GC retention time (ethyl cyanoacetate)0.80 min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.